1-(3-methyl-1,1-dioxo-1lambda6-thiolan-3-yl)-1H-pyrazole-4-carbaldehyde
Overview
Description
Scientific Research Applications
Antimicrobial and Antioxidant Activities
- Schiff bases derived from pyrazole carbaldehydes have shown significant antimicrobial and antioxidant activities. For instance, certain derivatives have been synthesized and tested for their potential as DNA gyrase B inhibitors, showing excellent anti-inflammatory and good antioxidant activities against various pathogenic bacteria (Kate et al., 2018).
Heterocyclic Chemistry
- Research into heterocyclic compounds has included the transformation of similar carbaldehydes with nucleophilic hydrazines to produce novel pyrazole derivatives. Such compounds have been synthesized and characterized, with some studies reporting on their crystal structures (Fanghänel et al., 1997).
Chitosan Schiff Bases
- Novel chitosan Schiff bases based on heterocyclic moieties have been synthesized using pyrazole carbaldehyde derivatives. These compounds have been evaluated for their antimicrobial activity against both gram-negative and gram-positive bacteria, as well as fungi, showcasing dependency on the Schiff base moiety for antimicrobial effectiveness (Hamed et al., 2020).
Environmental Chemistry
- Studies have explored environmentally benign syntheses of pyrazolin-5-(4H)-ones in ionic liquids, demonstrating the potential of pyrazole carbaldehydes in green chemistry applications (Hangarge et al., 2003).
Agricultural Chemistry
- Pyrazole carbaldehydes have been used in the synthesis of novel quinolinyl chalcones, with some compounds showing promising growth-promoting effects on certain crops, highlighting their potential in agricultural chemistry (Hassan et al., 2020).
Properties
IUPAC Name |
1-(3-methyl-1,1-dioxothiolan-3-yl)pyrazole-4-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3S/c1-9(2-3-15(13,14)7-9)11-5-8(6-12)4-10-11/h4-6H,2-3,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWEXSLBZARXDLQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCS(=O)(=O)C1)N2C=C(C=N2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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